molecular formula C29H31NO4 B13150112 9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]- CAS No. 71334-46-8

9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]-

Cat. No.: B13150112
CAS No.: 71334-46-8
M. Wt: 457.6 g/mol
InChI Key: LDBLFGUVYMSWJD-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]- is a synthetic organic compound known for its unique chemical structure and properties This compound is part of the anthraquinone family, which is characterized by a three-ring structure with two ketone groups

Preparation Methods

The synthesis of 9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]- typically involves multiple steps. One common method includes the reaction of 9,10-anthracenedione with 4-(nonyloxy)aniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The nonyloxyphenylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, including DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interfere with cellular processes.

    Industry: It is used in the production of dyes, pigments, and other materials due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its interaction with DNA can result in the inhibition of replication and transcription, making it a potential anticancer agent.

Comparison with Similar Compounds

Compared to other anthraquinone derivatives, 9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]- stands out due to the presence of the nonyloxyphenylamino group. This group enhances its solubility and reactivity, making it more versatile in different applications. Similar compounds include:

  • 9,10-Anthracenedione, 1-amino-4-hydroxy-
  • 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-
  • 9,10-Anthracenedione, 1-amino-2-methyl-

These compounds share the anthraquinone core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

71334-46-8

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

1-hydroxy-4-(4-nonoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C29H31NO4/c1-2-3-4-5-6-7-10-19-34-21-15-13-20(14-16-21)30-24-17-18-25(31)27-26(24)28(32)22-11-8-9-12-23(22)29(27)33/h8-9,11-18,30-31H,2-7,10,19H2,1H3

InChI Key

LDBLFGUVYMSWJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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